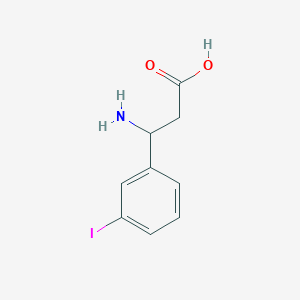

3-Amino-3-(3-iodophenyl)propanoic acid

CAS No.: 299169-95-2

Cat. No.: VC1999593

Molecular Formula: C9H10INO2

Molecular Weight: 291.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 299169-95-2 |

|---|---|

| Molecular Formula | C9H10INO2 |

| Molecular Weight | 291.09 g/mol |

| IUPAC Name | 3-amino-3-(3-iodophenyl)propanoic acid |

| Standard InChI | InChI=1S/C9H10INO2/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13) |

| Standard InChI Key | ZBOWULRIADNEHR-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)I)C(CC(=O)O)N |

| Canonical SMILES | C1=CC(=CC(=C1)I)C(CC(=O)O)N |

Introduction

Chemical Identity and Structure

Basic Information

3-Amino-3-(3-iodophenyl)propanoic acid is an organic compound containing an amino group (-NH2) at the 3-position of a propanoic acid chain, with a 3-iodophenyl substituent also at the 3-position. The compound exists in two main forms: the free base and its hydrochloride salt. The molecular structure features a chiral center at the carbon atom bearing both the amino group and the iodophenyl substituent, allowing for stereoisomers with potentially different biological activities .

Identification Data

The compound and its derivatives are identified by several unique codes and identifiers in chemical databases and research literature, as outlined in Table 1.

| Parameter | Free Base | Hydrochloride Salt |

|---|---|---|

| CAS Number | 299169-95-2 | 2137733-50-5 |

| Molecular Formula | C9H10INO2 | C9H11ClINO2 |

| Molecular Weight | 291.09 g/mol | 327.55 g/mol |

| IUPAC Name | 3-amino-3-(3-iodophenyl)propanoic acid | 3-amino-3-(3-iodophenyl)propanoic acid hydrochloride |

| InChIKey | ZBOWULRIADNEHR-UHFFFAOYSA-N | NPODVCXCPWIDEX-UHFFFAOYSA-N |

| Creation Date in PubChem | 2005-07-19 | 2018-03-08 |

| Last Modification Date | 2025-04-05 | 2025-04-05 |

Table 1: Chemical Identifiers for 3-Amino-3-(3-iodophenyl)propanoic acid and its hydrochloride salt

Physical and Chemical Properties

Structural Properties

The compound features a chiral center at the C-3 position, which bears both the amino group and the iodophenyl substituent. This stereocenter allows for two enantiomers: the (R) and (S) forms. In some research contexts, specific stereoisomers such as the (3S) enantiomer are utilized for their unique chemical or biological properties .

Spectral Properties

The presence of an iodine atom in the compound provides distinct spectroscopic signatures that aid in its characterization. Mass spectrometry data for various adducts of the compound are presented in Table 2.

| Adduct | m/z | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]+ | 291.98290 | 152.8 |

| [M+Na]+ | 313.96484 | 155.4 |

| [M+NH4]+ | 309.00944 | 155.6 |

| [M+K]+ | 329.93878 | 153.9 |

| [M-H]- | 289.96834 | 147.6 |

| [M+Na-2H]- | 311.95029 | 144.7 |

| [M]+ | 290.97507 | 150.3 |

| [M]- | 290.97617 | 150.3 |

Table 2: Mass Spectrometry Data for 3-Amino-3-(3-iodophenyl)propanoic acid

Synthesis Methods

Derivative Synthesis

Several derivatives of 3-Amino-3-(3-iodophenyl)propanoic acid have been described in the research literature, including protected forms such as (S)-2-((tert-butoxycarbonyl)amino)-3-(3-iodophenyl)propanoic acid (CAS: 273221-75-3). These protected derivatives are often used as intermediates in multi-step organic syntheses or for specific research applications requiring controlled reactivity of the amino or carboxylic acid groups .

Biological Activities and Applications

Research Applications

This compound serves multiple functions in research settings:

-

As a building block in organic synthesis, particularly for the development of more complex molecules with potential therapeutic applications

-

As a precursor for the development of novel pharmaceuticals targeting specific biological pathways

-

As a research tool for studying structure-activity relationships in medicinal chemistry

| Hazard Statements | Precautionary Statements |

|---|---|

| H302: Harmful if swallowed | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |

| H315: Causes skin irritation | P264: Wash hands thoroughly after handling |

| H319: Causes serious eye irritation | P270: Do not eat, drink or smoke when using this product |

| H335: May cause respiratory irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection |

| P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell | |

| P302+P352: IF ON SKIN: Wash with plenty of water | |

| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

Table 3: GHS Hazard and Precautionary Statements for 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride

Comparative Analysis with Similar Compounds

Structural Analogues

Several compounds share structural similarities with 3-Amino-3-(3-iodophenyl)propanoic acid, each with unique properties and applications. These structural relationships are important for understanding structure-activity relationships and potential applications in various research contexts.

| Compound | Structural Features | Distinguishing Characteristics |

|---|---|---|

| 3-Amino-3-(3-iodophenyl)propanoic acid | Iodinated phenyl group at C-3 position, propanoic acid backbone | Iodine at meta position on phenyl ring |

| 2-Amino-3-(3-iodophenyl)propanoic acid | Iodinated phenyl group at C-3 position, amino group at C-2 | Different position of amino group (α-amino acid) |

| 3-Amino-3-(4-iodophenyl)propanoic acid | Iodinated phenyl group at C-3 position, propanoic acid backbone | Iodine at para position on phenyl ring |

| 2-Amino-3-(4-hydroxy-3-iodophenyl)propanoic acid (3-Iodotyrosine) | Iodinated phenyl group with hydroxyl group, amino group at C-2 | Additional hydroxyl group, different amino position |

| 4-Iodo-L-phenylalanine | Iodinated phenyl group, amino group at α-position | Iodine at para position, α-amino acid structure |

Table 4: Comparison of 3-Amino-3-(3-iodophenyl)propanoic acid with Related Compounds

Function and Reactivity Differences

The position of the iodine atom and the amino group significantly affects the chemical reactivity and potential biological activity of these compounds. For instance:

-

The meta-position of the iodine in 3-Amino-3-(3-iodophenyl)propanoic acid confers different electronic properties compared to para-substituted analogues

-

The β-amino acid structure (amino group at C-3) differs fundamentally from α-amino acid counterparts in terms of conformational preferences and potential interactions with biological targets

-

The presence or absence of additional functional groups, such as the hydroxyl group in 3-iodotyrosine, modifies the hydrophilicity and hydrogen-bonding capabilities of the compound

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume